1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

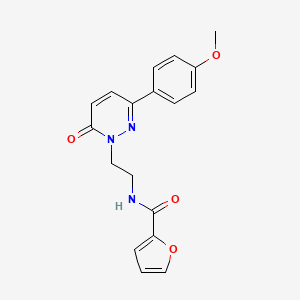

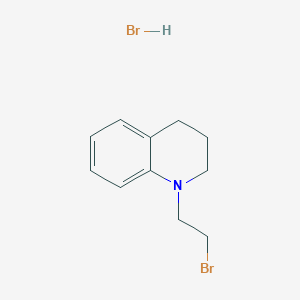

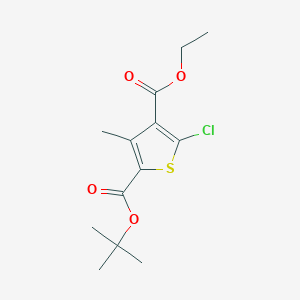

The compound “1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. In this case, the quinoline is substituted at the 1-position with a 2-bromoethyl group and it’s a tetrahydroquinoline indicating the presence of four additional hydrogen atoms, suggesting the compound is not fully aromatic but partially saturated .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar, followed by the introduction of the 2-bromoethyl group .Molecular Structure Analysis

The molecular structure would consist of a partially saturated quinoline ring with a 2-bromoethyl group attached at the 1-position. The bromine atom would make the molecule polar and could be involved in halogen bonding interactions .Chemical Reactions Analysis

As for reactivity, the bromine atom on the ethyl side chain would be expected to be quite reactive and could undergo nucleophilic substitution reactions. The quinoline ring might also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure and stereochemistry of the compound. Generally, we could expect it to be a solid under normal conditions, and its polarity would suggest it might be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Production

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide is utilized in the synthesis of various quinoline derivatives. For instance, Şahin et al. (2008) describe the synthesis of several quinoline derivatives, emphasizing the efficiency and selectivity of the process (Şahin et al., 2008). Zemtsova et al. (2015) also investigated the bromination of tetrahydroquinoline derivatives, leading to the formation of di- and tribromo derivatives (Zemtsova et al., 2015).

Catalysis in Organic Synthesis

The compound is also pivotal in catalysis for organic synthesis. Vieira and Alper (2007) discuss a rhodium(I)-catalyzed hydroaminomethylation process to produce tetrahydroquinolines, highlighting its chemo- and regioselectivity (Vieira & Alper, 2007).

Novel Compounds and Reaction Methodologies

Tummatorn et al. (2015) achieved regioselective synthesis of bromoquinoline derivatives, demonstrating the versatility of tetrahydroquinoline compounds in creating novel structures (Tummatorn et al., 2015). Croce et al. (2006) synthesized 2-hydroxy tetrahydroquinoline derivatives via a cyclocondensation reaction, further expanding the scope of chemical behavior of such compounds (Croce et al., 2006).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, the synthesis of tetrahydroquinolines is essential. Wang et al. (2009) highlighted their importance in pharmaceutical synthesis, particularly in producing optically pure tetrahydroquinolines for alkaloids and antibiotics (Wang et al., 2009).

Advanced Material Development

Tetrahydroquinolines are also investigated for their potential in advanced material development. Malinauskas et al. (2009) studied a compound based on tetrahydroquinoline for emissive material applications, indicating the compound's versatility beyond pharmaceutical uses (Malinauskas et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-3,4-dihydro-2H-quinoline;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.BrH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCVESHCXBPCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2430933.png)

![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)

![Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2430935.png)

![8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430937.png)

![7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430941.png)

![N-(5-chloro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2430944.png)

![8-ethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2430946.png)

![(NE)-N-[(1,4-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2430949.png)

![8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2430954.png)